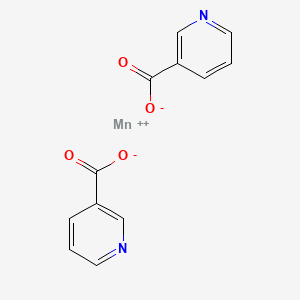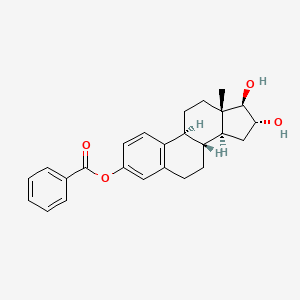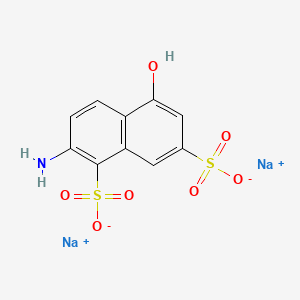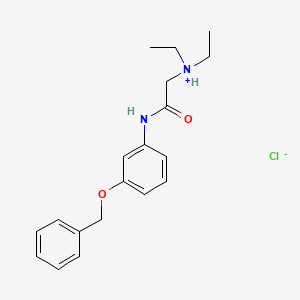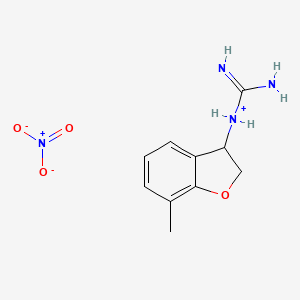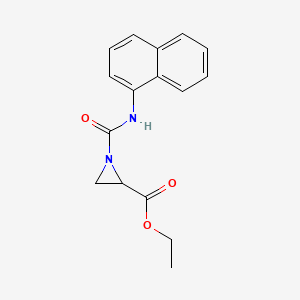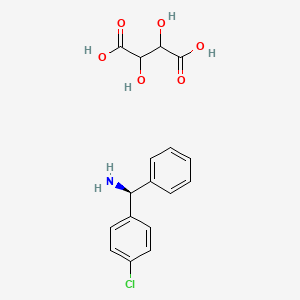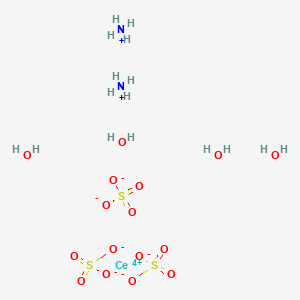
Ammoniumcerium(IV)sulfate,Ammoniumcericsulfate,Cericammoniumsulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It appears as an orange-colored solid and is known for its strong oxidizing properties, with a reduction potential of about +1.44V . This compound is widely used in various chemical processes due to its ability to act as a potent oxidizing agent.
准备方法
Synthetic Routes and Reaction Conditions
Ammoniumcerium(IV)sulfate can be synthesized by reacting cerium(IV) sulfate with ammonium sulfate in an aqueous solution. The reaction typically involves dissolving cerium(IV) sulfate in water, followed by the addition of ammonium sulfate. The mixture is then heated to promote the formation of the desired compound, which precipitates out of the solution upon cooling .
Industrial Production Methods
In industrial settings, the production of Ammoniumcerium(IV)sulfate involves similar principles but on a larger scale. The process includes the careful control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the final product. The compound is then filtered, washed, and dried to obtain the crystalline form suitable for various applications .
化学反应分析
Types of Reactions
Ammoniumcerium(IV)sulfate primarily undergoes oxidation reactions due to its strong oxidizing nature. It can oxidize a wide range of organic and inorganic compounds, making it a versatile reagent in redox chemistry .
Common Reagents and Conditions
Common reagents used in reactions with Ammoniumcerium(IV)sulfate include various organic substrates, reducing agents, and solvents like water or sulfuric acid. The reactions are typically carried out under controlled conditions to ensure the desired oxidation state and product formation .
Major Products Formed
The major products formed from reactions involving Ammoniumcerium(IV)sulfate depend on the specific substrates and reaction conditions. For example, it can oxidize alcohols to aldehydes or ketones, and amines to nitro compounds .
科学研究应用
Ammoniumcerium(IV)sulfate has a wide range of applications in scientific research, including:
作用机制
The mechanism by which Ammoniumcerium(IV)sulfate exerts its effects is primarily through its ability to accept electrons and undergo reduction. This property allows it to oxidize other compounds by transferring electrons from the substrate to the cerium(IV) ion, which is reduced to cerium(III). The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions .
相似化合物的比较
Similar Compounds
Cerium(IV)sulfate: Similar to Ammoniumcerium(IV)sulfate but without the ammonium ions.
Cericammoniumnitrate: Another cerium(IV) compound used as an oxidizing agent, particularly in organic synthesis.
Cerium(III)sulfate: A related compound where cerium is in the +3 oxidation state, used in different types of chemical reactions.
Uniqueness
Ammoniumcerium(IV)sulfate is unique due to its combination of cerium(IV) and ammonium ions, which enhances its solubility in water and makes it a more versatile reagent in aqueous solutions compared to other cerium compounds .
属性
分子式 |
CeH16N2O16S3 |
|---|---|
分子量 |
536.5 g/mol |
IUPAC 名称 |
diazanium;cerium(4+);trisulfate;tetrahydrate |
InChI |
InChI=1S/Ce.2H3N.3H2O4S.4H2O/c;;;3*1-5(2,3)4;;;;/h;2*1H3;3*(H2,1,2,3,4);4*1H2/q+4;;;;;;;;;/p-4 |
InChI 键 |
IQEHHGCGGFMFNK-UHFFFAOYSA-J |
规范 SMILES |
[NH4+].[NH4+].O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


